molecular formula C5H4ClN3O2 B13299674 6-Chloro-N-hydroxypyrazine-2-carboxamide

6-Chloro-N-hydroxypyrazine-2-carboxamide

Cat. No.: B13299674
M. Wt: 173.56 g/mol
InChI Key: MHCLSWYMELAKEI-UHFFFAOYSA-N
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Description

6-Chloro-N-hydroxypyrazine-2-carboxamide is a chemical compound with the molecular formula C5H4ClN3O2. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the N-position of the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-hydroxypyrazine-2-carboxamide typically involves the chlorination of pyrazine derivatives followed by hydroxylation and amidation reactions. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination to form 3,6-dichloropyrazine-2-carbonitrile. This intermediate is then subjected to nucleophilic substitution reactions to introduce the hydroxyl and amide groups .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of palladium-catalyzed reactions, diazotization, and Sandmeyer chlorination to achieve the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-hydroxypyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-Chloro-N-hydroxypyrazine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Chloro-N-hydroxypyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This mechanism is similar to that of other pyrazine derivatives, which are known to inhibit viral RNA polymerase and other critical enzymes .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

6-Chloro-N-hydroxypyrazine-2-carboxamide is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

Molecular Formula

C5H4ClN3O2

Molecular Weight

173.56 g/mol

IUPAC Name

6-chloro-N-hydroxypyrazine-2-carboxamide

InChI

InChI=1S/C5H4ClN3O2/c6-4-2-7-1-3(8-4)5(10)9-11/h1-2,11H,(H,9,10)

InChI Key

MHCLSWYMELAKEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)Cl)C(=O)NO

Origin of Product

United States

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